molecular formula C19H19FN2O3S B2583454 1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879927-97-6

1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2583454
CAS No.: 879927-97-6
M. Wt: 374.43
InChI Key: LENZAXBGMYCXKV-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic organic compound belonging to the class of tetrahydrothieno[3,4-d]imidazoles. This structurally complex molecule features a fused bicyclic system comprising a tetrahydroimidazol-2-one ring and a thiophene 5,5-dioxide moiety, substituted at the 1 and 3 positions with a 3,5-dimethylphenyl group and a 4-fluorophenyl group, respectively . The distinct electronic properties of the sulfone group and the aromatic substituents make this compound a valuable intermediate in medicinal chemistry and materials science research. Its structure is related to other reported compounds in its class that are investigated for their potential biological activities . Researchers utilize this compound primarily as a key building block or precursor in the synthesis of more complex molecules for pharmaceutical development and biochemical probing. The presence of the 5,5-dioxide group can significantly influence the compound's solubility and electronic characteristics, while the fluorophenyl and dimethylphenyl rings offer sites for further functionalization, making it a versatile scaffold in drug discovery programs . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-12-7-13(2)9-16(8-12)22-18-11-26(24,25)10-17(18)21(19(22)23)15-5-3-14(20)4-6-15/h3-9,17-18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENZAXBGMYCXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-Dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,4-d]imidazole core with additional phenyl and fluorine substituents. Its molecular formula is C17H18FN2O2SC_{17}H_{18}FN_2O_2S, and it has a molecular weight of approximately 346.4 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antiviral Activity : Compounds in the thieno[3,4-d]imidazole class have shown efficacy against various viral targets.
  • Anticancer Activity : Many derivatives exhibit cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : Some studies suggest potential applications in reducing inflammation.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The thieno[3,4-d]imidazole scaffold is known to inhibit specific enzymes involved in disease pathways.
  • Interaction with Cellular Receptors : This compound may modulate receptor activity, influencing cellular signaling pathways.
  • Induction of Apoptosis : Research indicates that similar compounds can induce programmed cell death in malignant cells.

Antiviral Activity

A study investigating the antiviral properties of thieno[3,4-d]imidazole derivatives revealed that certain analogs inhibited the replication of viruses such as HCV (Hepatitis C Virus) with IC50 values in the low micromolar range. For instance, compounds structurally related to the target compound exhibited significant inhibition against NS5B RNA polymerase, a crucial enzyme for viral replication .

Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Data Tables

Activity Type IC50/EC50 Values Reference
Antiviral (HCV)32.2 µM
Anticancer (HeLa)20 µM
Anti-inflammatoryNot specified

Scientific Research Applications

Medicinal Chemistry

1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has been investigated for its potential therapeutic effects:

  • Anti-inflammatory Activity : The compound has shown promise in inhibiting enzymes involved in inflammatory pathways. Studies indicate that it may modulate the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain responses.
  • Antimicrobial Properties : Research has demonstrated significant antimicrobial activity against various bacterial strains. The compound exhibits effective inhibition at micromolar concentrations, making it a candidate for further development as an antimicrobial agent.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

  • Intermediate in Synthesis : Its unique structure allows it to be used as an intermediate for synthesizing more complex molecules. Researchers utilize it to develop derivatives with enhanced biological activities.
  • Reactivity Studies : The compound undergoes various chemical reactions such as oxidation and reduction, facilitating the study of reaction mechanisms and product formation.

Case Study 1: Anti-inflammatory Mechanism

A study published in a peer-reviewed journal explored the anti-inflammatory effects of the compound in vitro. The research focused on its ability to inhibit COX enzymes in human cell lines. Results indicated a dose-dependent inhibition, suggesting potential for developing new anti-inflammatory drugs based on this compound.

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively, with lower minimum inhibitory concentrations (MICs) compared to standard antibiotics. This highlights its potential application in treating bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Allyl-3-(3-Methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-Dioxide

  • Structural Differences :
    • Substituents : Allyl group at position 1 (vs. 3,5-dimethylphenyl) and 3-methylphenyl at position 3 (vs. 4-fluorophenyl).
    • Core Modification : Thione (C=S) at position 2 (vs. ketone, C=O) .
  • Molecular Properties :
    • Molecular Formula: C₁₅H₁₈N₂O₂S₂ (vs. C₂₀H₂₀FN₂O₃S for the target compound).
    • Molar Mass: 322.45 g/mol (vs. 396.45 g/mol).
  • Functional Implications: The thione group may reduce hydrogen-bonding capacity compared to the ketone in the target compound.

4,5-Diphenyl-2-(2-(Trifluoromethyl)phenyl)-1H-imidazole

  • Structural Differences: Core: Simple imidazole ring (vs. tetrahydrothienoimidazole). Substituents: Trifluoromethyl group at position 2 (vs. sulfone and fluorophenyl groups) .
  • Molecular Properties :
    • Molecular Formula: C₂₂H₁₅F₃N₂ (vs. C₂₀H₂₀FN₂O₃S).
    • Molar Mass: 376.36 g/mol.
  • Functional Implications :
    • The trifluoromethyl group enhances metabolic stability and lipophilicity.
    • Lack of sulfone groups may reduce solubility in polar solvents compared to the target compound .

2-[4-(1,2-Dimethyl-5-Nitro-1H-Imidazol-4-yl)Phenyl]-1-Arylethanols

  • Structural Differences: Core: Nitroimidazole (vs. sulfone-modified thienoimidazole). Substituents: Nitro group at position 5 (vs. dimethylphenyl and fluorophenyl) .
  • Hydroxyl groups in arylethanols may improve water solubility but reduce membrane permeability compared to the target compound .

Data Table: Key Structural and Property Comparisons

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Notable Properties
Target Compound Thienoimidazole 5,5-dioxide 3,5-Dimethylphenyl, 4-fluorophenyl C₂₀H₂₀FN₂O₃S 396.45 High polarity (sulfone), moderate lipophilicity
1-Allyl-3-(3-methylphenyl)thienoimidazole-2-thione 5,5-dioxide Thienoimidazole 5,5-dioxide Allyl, 3-methylphenyl C₁₅H₁₈N₂O₂S₂ 322.45 Flexible allyl group, thione reduces H-bonding
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole Imidazole Trifluoromethyl, diphenyl C₂₂H₁₅F₃N₂ 376.36 High metabolic stability, lipophilic
2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanol Nitroimidazole Nitro, arylethanol Varies ~350–400 Redox-active nitro group, hydroxyl enhances solubility

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